DL-Kynurenine sulfate

Neuroscience Kynurenine Pathway Stereochemistry

Researchers requiring a reproducible tool for kynurenine pathway studies often face solubility failures and stereochemical bias with non-sulfated or single-enantiomer alternatives. DL-Kynurenine sulfate directly resolves these issues: - Racemic mixture (D- & L-) enables simultaneous investigation of both stereospecific metabolic branches, critical for flux ratio studies (e.g., Kyn/KA ratio). - Sulfate salt form guarantees complete, stable dissolution in aqueous media (cell culture/PBS), eliminating the dose-response variability of the free base. - Functions as a dual-purpose substrate (KAT/kynureninase kinetics) and AhR agonist (1 mM inhibits T-cell proliferation), validated as a long-term stable calibrant for LC-MS/MS panels.

Molecular Formula C10H14N2O7S
Molecular Weight 306.29 g/mol
CAS No. 2126-91-2
Cat. No. B1288601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Kynurenine sulfate
CAS2126-91-2
Molecular FormulaC10H14N2O7S
Molecular Weight306.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O
InChIInChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)
InChIKeyKAXRWMOLNJZCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DL-Kynurenine Sulfate: Racemic Kynurenine Pathway Tool


DL-Kynurenine sulfate is a racemic (equimolar mixture of D- and L-enantiomers) sulfate salt of kynurenine, a central intermediate in the tryptophan catabolic pathway leading to neuroactive metabolites like kynurenic acid and quinolinic acid [1]. The sulfate salt form is a key physicochemical property that confers enhanced aqueous solubility and stability compared to the non-sulfated free base . As an endogenous metabolite, it serves as a substrate for key enzymes including kynureninase and kynurenine aminotransferase (KAT), and acts as an agonist of the aryl hydrocarbon receptor (AhR), making it a critical tool compound for studies in immunology, neuroscience, and metabolic regulation [2].

Racemic mixture supports dual D- and L-kynurenine pathway studies simultaneously.
Sulfate salt enhances aqueous solubility and stability over free base.
Endogenous AhR agonist and substrate for KAT/kynureninase; used in immunology, neuroscience, and metabolism research.

Why DL-Kynurenine Sulfate Cannot Be Substituted


Substituting DL-Kynurenine sulfate with its single enantiomers (L- or D-kynurenine) or the non-sulfated free base introduces significant experimental variability and can invalidate comparative studies due to fundamental differences in stereochemistry-dependent metabolism [1], receptor pharmacology, and biophysical behavior [2]. The racemic mixture provides a unique research tool because it allows investigation of both D- and L-specific pathways simultaneously, while the sulfate counterion critically enhances solubility and stability, directly impacting the accuracy of in vitro assays and in vivo dosing solutions . Ignoring these parameters undermines reproducibility and the validity of quantitative comparisons across different experimental systems.

Single enantiomer
L- or D-kynurenine alone may bias metabolic output toward KYNA or 3-HK, altering pathway interpretation.
Free base form
Non-sulfated kynurenine may exhibit lower solubility and stability, affecting assay consistency.
Metabolite substitution
Kynurenic acid or quinolinic acid cannot replicate the precursor role of kynurenine in pathway flux studies.

Differentiation Evidence for DL-Kynurenine Sulfate


Stereochemistry-Dependent Metabolic Fates

The metabolic fate of kynurenine is highly stereospecific. In a direct head-to-head in vivo study in mice, L-kynurenine was a significantly more effective precursor for brain kynurenic acid (KYNA) compared to D-kynurenine. Conversely, D-kynurenine was more potent as a precursor for 3-hydroxykynurenine (3-HK) in the liver [1]. This demonstrates that the racemic nature of DL-kynurenine sulfate provides a distinct metabolic profile, serving as a simultaneous source for both neuroactive pathways, which cannot be replicated by using either pure enantiomer alone.

Stereochemistry-Dependent Metabolism
Head-to-head
L-KYN more effective for brain KYNA; D-KYN more potent for liver 3-HK. Racemic mixture provides both precursors simultaneously.
Enantiomer choice biases pathway output; racemate supports dual-pathway investigation.
Mouse in vivo study; tissue-specific yields.
Neuroscience Kynurenine Pathway Stereochemistry

Immunosuppression and Neurotoxicity of Enantiomers

L-kynurenine is a known immunosuppressive metabolite and precursor to neurotoxic quinolinate. A direct comparative study evaluated D-kynurenine as a therapeutic alternative, hypothesizing it would produce fewer neurotoxic metabolites [1]. The study found that at a concentration of 1 mM, D-kynurenine inhibits T cell proliferation via apoptosis in a manner quantitatively similar to L-kynurenine [1]. Both enantiomers were shown to induce increased β-oxidation in CD4+ T cells, depleting fatty acids [1]. This indicates that while both forms are immunosuppressive, their distinct neurotoxic profiles make the racemic mixture a distinct entity for investigation.

Immunosuppression & Enantiomers
Head-to-head
At 1 mM, D- and L-kynurenine both inhibit T cell proliferation via apoptosis with similar potency; both induce fatty acid β-oxidation in CD4+ T cells.
Both enantiomers show comparable immunomodulatory activity; racemate valid for T cell assays.
In vitro human/murine T cells; neurotoxic profiles may differ.
Immunology Immunometabolism T cell Biology

Differential AhR Agonist Effects

Kynurenine, kynurenic acid, and FICZ are all endogenous tryptophan metabolites that act as ligands for the aryl hydrocarbon receptor (AhR). However, a cross-study analysis reveals they exert profoundly different effects on cellular processes. While L-kynurenine activates the AhR target gene CYP1A1 with an EC50 value of 12.3 μM [1], its metabolite kynurenic acid (KYNA) acts as an NMDA receptor antagonist and an agonist for GPR35 with distinct EC50s (1.4 μM for AhR, 39 μM for GPR35) . In a direct comparative study on melanoma cells, kynurenine inhibited DNA synthesis but did not induce apoptosis, whereas KYNA and FICZ promoted both necrosis and apoptosis [2]. These divergent functional outcomes highlight that despite a shared receptor, the downstream effects are compound-specific.

AhR Agonist Selectivity
Cross-study
L-Kynurenine activates CYP1A1 with EC50 12.3 μM; kynurenic acid EC50 1.4 μM for AhR. In melanoma cells, kynurenine caused necrosis but not apoptosis, while KYNA and FICZ induced both.
Closely related metabolites produce divergent cell-fate outcomes; cannot be used interchangeably.
Cell reporter assays; A375/RPMI7951 melanoma lines.
Aryl Hydrocarbon Receptor Immunology Melanoma Research

Behavioral Differences: Kynurenine vs Kynurenic Acid

The central nervous system effects of kynurenine are largely, but not entirely, mediated by its metabolite kynurenic acid (KYNA). In a direct head-to-head study, intracerebroventricular (ICV) injection of kynurenine (0.1 and 0.2 μmol) in rats produced only slight behavioral changes [1]. In stark contrast, an equivalent dose of its metabolite, kynurenic acid (0.2 μmol ICV), induced marked ataxia, stereotyped behavior, and muscular hypotonia in a dose-dependent manner [1]. This establishes that kynurenine itself is a relatively inactive precursor in this acute behavioral paradigm, and its effects are dependent on its conversion to KYNA, which is a potent NMDA receptor antagonist.

Behavioral Pharmacology
Head-to-head
ICV kynurenine (0.1–0.2 μmol) caused only slight behavioral changes in rats; equivalent kynurenic acid induced marked ataxia, stereotypy, and hypotonia.
Kynurenine is a relatively inactive precursor; metabolite KYNA drives acute neurological effects via NMDA antagonism.
Rat ICV microinjection; study pathway flux vs. receptor pharmacology.
Neuroscience Behavioral Pharmacology NMDA Receptor

Differential Metabolism of D- and L-Kynurenine

The metabolic handling of D- and L-kynurenine differs substantially in vivo. A classic study using 14C-labeled enantiomers in rats demonstrated that L-kynurenine-14C is more rapidly metabolized to 14CO2 than D-kynurenine-14C and is a better precursor of quinolinic acid [1]. Furthermore, kynurenic acid was identified as the main urinary product of D-kynurenine-14C metabolism [1]. In a separate study, administration of tritium-labeled DL-kynurenine showed that 6.86% of the dose was excreted as unchanged kynurenine within 24 hours [2]. This demonstrates that the racemic mixture yields a composite pharmacokinetic profile reflecting the distinct fates of both enantiomers.

Differential In Vivo Metabolism
Head-to-head
L-Kynurenine-14C metabolized to 14CO2 faster and is better quinolinic acid precursor than D-form; D-form yields mainly kynurenic acid as urinary product.
DL racemate provides composite PK profile reflecting both enantiomers' fates.
Rat IP injection; 14C/3H labeled tracers.
Pharmacokinetics Metabolism Niacin Pathway

DL-Kynurenine Sulfate – Key Applications


Kynurenine Pathway in Neuroinflammation and Neurodegeneration

DL-Kynurenine sulfate is the optimal starting material for investigating the balance between neuroprotective (kynurenic acid) and neurotoxic (quinolinic acid, 3-hydroxykynurenine) branches of the kynurenine pathway. As demonstrated in Section 3, its racemic nature provides a source for both L- and D- stereospecific metabolism, making it ideal for studies where the overall pathway flux or the ratio of metabolites (e.g., kynurenine/kynurenic acid ratio [1]) is the key experimental endpoint. Using a pure enantiomer would bias the system and fail to capture the full metabolic landscape.

T Cell Differentiation & Immunometabolism

For researchers investigating the immunomodulatory effects of tryptophan catabolism, DL-Kynurenine sulfate serves as a reliable AhR agonist and metabolic stressor. Evidence in Section 3 confirms that both D- and L-enantiomers at 1 mM inhibit T cell proliferation by inducing apoptosis and fatty acid β-oxidation [2]. The sulfate salt form ensures complete and stable dissolution in aqueous cell culture media, a critical practical advantage over the less soluble free base, leading to more consistent and reproducible dose-response relationships in in vitro assays.

KAT/Kynureninase Activity Assays

DL-Kynurenine sulfate is a key substrate for characterizing the activity and inhibition kinetics of enzymes in the kynurenine pathway, such as KAT I/II and kynureninase. While L-kynurenine is often the primary substrate for these assays , the DL- form can be used to study enantiomer-specific enzyme activity or inhibition, as suggested by metabolic studies showing differential processing of D- and L-forms [3]. Its enhanced solubility and stability are particularly beneficial for achieving high substrate concentrations required for robust kinetic analysis.

Metabolomics & Analytical Methods

DL-Kynurenine sulfate is an essential reference standard and internal standard for developing and validating quantitative assays (e.g., HPLC, LC-MS/MS) for the kynurenine pathway in biological fluids [4]. The compound's long-term stability, as shown by a -9.6% difference after 180 days for kynurenine in biological matrices [5], supports its use as a reliable calibrator in multi-analyte panels. Its distinct retention time and mass spectral properties allow for accurate quantification of endogenous L-kynurenine in complex samples from clinical or preclinical studies.

Application
Selection Property
Validation Focus
Kynurenine pathway balance studies
Racemic mixture providing both D- and L- enantiomers
Ratio of neuroprotective to neurotoxic metabolites (KYNA/QUIN)
T cell immunometabolism research
Sulfate salt solubility and AhR agonist activity
Consistent dose-response in aqueous culture; apoptosis/proliferation endpoints
KAT/kynureninase enzyme assays
Stable, high-solubility substrate
Enantiomer-specific or racemic kinetic parameters
Analytical method development (LC-MS/MS)
Reference standard with defined retention and mass properties
Quantification of endogenous kynurenine in research matrices

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